3-Amino-4-fluorobenzamide can be synthesized through various methods, including the acylation of 3-amino-4-fluorobenzoic acid with ammonia or an amine, the reduction of 3-nitro-4-fluorobenzamide, or the fluorination of 3-amino-4-benzamide. PubChem, National Institutes of Health: )
3-Amino-4-fluorobenzamide is an organic compound with the molecular formula CHFNO. It features a benzamide structure where an amino group is substituted at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Research indicates that 3-amino-4-fluorobenzamide exhibits various biological activities, including:
The synthesis of 3-amino-4-fluorobenzamide typically involves several methods:
These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.
3-Amino-4-fluorobenzamide finds applications in various fields:
Interaction studies involving 3-amino-4-fluorobenzamide focus on its binding affinity with various biological targets. These studies are essential for understanding how the compound interacts at the molecular level, influencing its efficacy and safety as a drug candidate. Molecular docking studies have been employed to predict interactions with enzymes involved in inflammatory pathways, providing insights into its mechanism of action .
Several compounds share structural similarities with 3-amino-4-fluorobenzamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Amino group at para position | Antibacterial, anticancer |
| 3-Amino-5-fluorobenzamide | Amino group at meta position | Potential anti-inflammatory |
| 2-Amino-4-fluorobenzoic acid | Carboxylic acid instead of amide | Antimicrobial |
What sets 3-amino-4-fluorobenzamide apart from these compounds is its specific combination of functional groups (amino and fluorine) positioned on the benzene ring, which enhances its reactivity and biological activity profile. This unique arrangement allows for diverse modifications leading to novel derivatives with tailored pharmacological properties.
The compound is reported as a solid at room temperature with an estimated density of 1.31 g/cm³ [4]. The melting point is estimated at 119.96°C using computational methods [4], placing it within the typical range for substituted benzamides. This relatively moderate melting point suggests reasonable intermolecular interactions without excessively strong crystal packing forces.
The boiling point estimates range from 269.18°C to 337.62°C [4], indicating significant variation depending on the computational model used. The flash point is estimated at 151.64°C [4], suggesting that the compound requires elevated temperatures for ignition, which is consistent with its aromatic amide structure.
Water solubility estimates for 3-amino-4-fluorobenzamide vary considerably, ranging from 1,407.9 mg/L to 250,280 mg/L [4]. This wide range likely reflects the different computational approaches used and the challenge of accurately predicting solubility for compounds containing both hydrophilic (amino and amide groups) and hydrophobic (fluorinated aromatic ring) components.
The logarithm of the partition coefficient (LogP) ranges from -0.04 to 0.91 [5] [4], indicating that the compound exhibits moderate lipophilicity. This suggests a balanced distribution between aqueous and organic phases, which can be advantageous for biological applications where membrane permeability is important.
The compound's electronic structure is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. This creates an interesting push-pull electronic system that can affect the compound's reactivity and spectroscopic properties. The amide carbonyl group is expected to be moderately activated due to the electron-donating amino group, while the fluorine substituent provides stability through its strong C-F bond.
Based on general benzamide spectroscopic patterns, the compound is expected to exhibit characteristic infrared absorption bands including NH₂ stretching vibrations at 3520-3350 cm⁻¹ (asymmetric) and 3400-3180 cm⁻¹ (symmetric), C=O stretching around 1650-1656 cm⁻¹, and C-F stretching in the 1315-1000 cm⁻¹ region [6] [7] [8].
The physicochemical properties of 3-amino-4-fluorobenzamide can be understood in the context of related fluorinated benzamide derivatives. Studies on similar compounds show that fluorine substitution can significantly affect crystal packing, hydrogen bonding patterns, and solid-state stability [9] [10] [11].
The amino group is capable of acting as both a hydrogen bond donor and acceptor, while the amide NH₂ group can form strong intermolecular hydrogen bonds. These interactions likely contribute to the compound's solid-state properties and may influence its solubility behavior in different solvents.